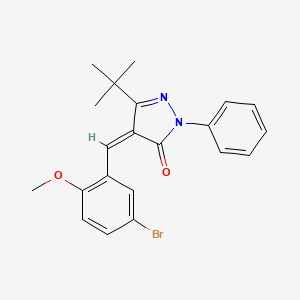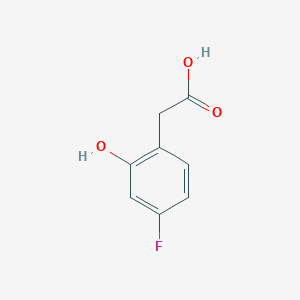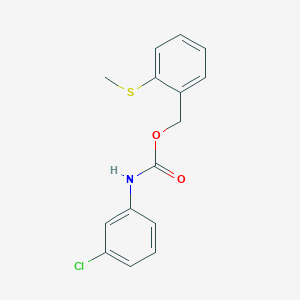
2,5-dichloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,5-dichloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-3-carboxamide” is a complex organic compound. It belongs to the class of thiophenes, which are heterocyclic compounds with a five-membered ring containing four carbon atoms and a sulfur atom . Thiophenes and their derivatives have been reported to possess a wide range of therapeutic properties and diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of such compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is complex and would be based on structures generated from substance identification information from all ECHA databases .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .科学的研究の応用
Synthesis and Characterization
The compound is often synthesized as part of broader studies on thiophene derivatives, which are known for their potential in creating novel materials and biological agents. For instance, a study focused on synthesizing thiophene-2-carboxamides to explore their antimicrobial activities and molecular docking studies, highlighting the importance of such compounds in developing new antibiotics and understanding their interaction with biological targets (Sailaja Rani Talupur et al., 2021). Another example includes the engineering of organic sensitizers with thiophene units for solar cell applications, demonstrating the compound's relevance in enhancing energy conversion efficiency (Sanghoon Kim et al., 2006).
Biological Activity
Research has also been conducted on the biological activities of thiophene derivatives, including their anti-inflammatory, analgesic, antimicrobial, and anticancer properties. A study on substituted bis(thiophenyl)alkanediamides found these compounds possess significant anti-inflammatory and analgesic activities (A. P. Avakyan et al., 2005). Similarly, another research highlighted the antimicrobial and anticancer activities of thiophene-derived amido bis-nitrogen mustard, indicating a potential for therapeutic applications (Yi-Dan Tang et al., 2012).
Material Science and Sensing Applications
Thiophene derivatives have been utilized in the functionalization of materials for specific applications, such as gas adsorption and sensing. For example, microporous lanthanide-based metal-organic frameworks functionalized with thiophene groups demonstrated significant sensing properties and gas adsorption capabilities (Suna Wang et al., 2016). This research underlines the versatility of thiophene derivatives in creating responsive materials for environmental monitoring and other applications.
将来の方向性
Thiophene-based compounds have attracted great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
作用機序
Target of Action
It’s known that thiophene derivatives, which this compound is a part of, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They bind with high affinity to multiple receptors, which makes them effective in various biological and physiological functions .
Mode of Action
Thiophene derivatives are known to interact with their targets, leading to changes that result in their therapeutic effects .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple pathways .
Result of Action
Thiophene derivatives are known to have various biological activities, suggesting that they may have diverse molecular and cellular effects .
特性
IUPAC Name |
2,5-dichloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2OS2/c1-5-6(2)18-12(8(5)4-15)16-11(17)7-3-9(13)19-10(7)14/h3H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRBFJOZAZIBAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=C(SC(=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl N-[(2E)-2-cyano-2-{[(5-iodopyridin-2-yl)amino]methylidene}acetyl]carbamate](/img/structure/B2584495.png)
![N1-(benzo[d]thiazol-2-yl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2584496.png)
![9-cyclohexyl-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2584497.png)

![4-ethyl-3-{[(3-nitrophenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole](/img/structure/B2584503.png)
![1-(3-fluorophenyl)-4-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2584505.png)

![3-(Chloromethyl)-1-oxopyrido[2,1-b][1,3]benzothiazole-4-carbonitrile](/img/structure/B2584507.png)
![5-((4-(dimethylamino)phenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2584508.png)



